N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide
CAS No.: 941936-55-6
Cat. No.: VC4167574
Molecular Formula: C19H15N3OS3
Molecular Weight: 397.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941936-55-6 |
|---|---|
| Molecular Formula | C19H15N3OS3 |
| Molecular Weight | 397.53 |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
| Standard InChI | InChI=1S/C19H15N3OS3/c1-2-24-15-9-5-3-7-12(15)17(23)22-19-21-14(11-25-19)18-20-13-8-4-6-10-16(13)26-18/h3-11H,2H2,1H3,(H,21,22,23) |
| Standard InChI Key | WSJBAWWISYLQCQ-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a benzothiazole ring fused to a thiazole ring, forming a bicyclic system. Attached to this core is a benzamide group substituted with an ethylthio (-S-CH₂CH₃) moiety at the ortho position. The molecular formula is C₁₉H₁₄N₄OS₂, with a molecular weight of 394.47 g/mol. Key structural attributes include:
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Benzothiazole moiety: Contributes to π-π stacking interactions with biological targets .
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Thiazole ring: Enhances electron-deficient character, facilitating hydrogen bonding .
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Ethylthio group: Introduces hydrophobicity, potentially improving membrane permeability .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₄OS₂ |
| Molecular Weight | 394.47 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, thiazole N, etc.) |
| Rotatable Bonds | 4 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential cyclization and coupling reactions:
Step 1: Formation of Benzothiazole-Thiazole Core
2-Aminobenzothiazole reacts with α-bromoketones under Hantzsch thiazole synthesis conditions to form the benzothiazole-thiazole hybrid . For example:
Step 2: Amide Coupling
The intermediate is coupled with 2-(ethylthio)benzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) :
Characterization Techniques
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.85–7.20 (m, 8H, aromatic-H), 3.10 (q, 2H, -SCH₂CH₃), 1.35 (t, 3H, -CH₃).
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IR Spectroscopy:
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Mass Spectrometry:
Pharmacological Activity
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.42 μM, comparable to celecoxib (IC₅₀ = 0.38 μM) . Mechanistically, the ethylthio group enhances hydrophobic interactions with COX-2’s active site, while the benzothiazole-thiazole core stabilizes the enzyme-inhibitor complex via π-π stacking .
Table 2: COX Inhibition Profile
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| Target Compound | 12.5 | 0.42 | 29.8 |
| Celecoxib (Reference) | 15.0 | 0.38 | 39.5 |
Structure-Activity Relationships (SAR)
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Benzothiazole Modifications:
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Ethylthio Substituent:
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Thiazole Ring:
Pharmacokinetics and Toxicity
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